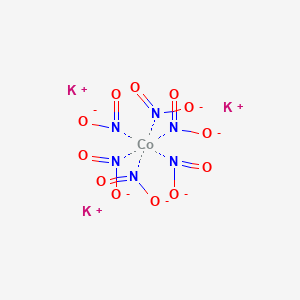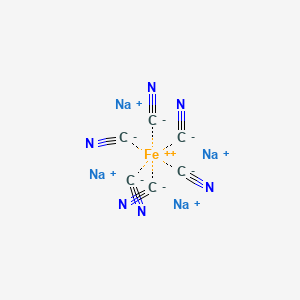
NICKEL(II) HYDROXIDE CARBONATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nickel(II) Hydroxide Carbonate, also known as basic Nickel Carbonate, is used as a precursor to catalysts and in ceramic applications . It acts as an intermediate in the hydrometallurgical purification of nickel from its ores and is also used in electroplating of nickel . It is a pale green solid that does not dissolve in water .
Synthesis Analysis
The synthesis of Nickel(II) Hydroxide Carbonate involves a variety of solution and solid-state synthesis methods . One common method involves the reaction of a nickel(II) salt such as nickel(II) sulfate with a strong base like sodium hydroxide . This reaction gives rise to Nickel(II) hydroxide precipitate and a sodium salt .Molecular Structure Analysis
Nickel(II) Hydroxide Carbonate is composed of Nickel (Ni), Oxygen (O), and Hydrogen (H) elements . It consists of two hydroxide ions for every nickel ion, thus its formula is Ni(OH)2 . In terms of bonding, the nickel atom bonds covalently with the oxygen atoms of the hydroxide ions .Chemical Reactions Analysis
Nickel(II) Hydroxide Carbonate reacts with acids to make carbon dioxide . It turns into carbon dioxide and nickel(II) oxide when heated . Nickel(II) hydroxide is soluble in dilute acids such as HCl or dilute H2SO4 to form a green color solution hexaaquanickel(II) ion ( [Ni(H2O)6]2+ ) and hydrogen gas (H2) .Physical And Chemical Properties Analysis
Nickel(II) Hydroxide Carbonate is typically seen as a green crystalline solid at room temperature . It’s largely insoluble in water but dissolves in acids to produce corresponding nickel salts . As a hydroxide, it exhibits basic properties, reacting with acids in typical acid-base reactions .Safety And Hazards
Nickel(II) Hydroxide Carbonate can be hazardous if inhaled, ingested, or comes in contact with the skin . It is recommended to use personal protective equipment and proper ventilation when handling this compound . It may cause skin irritation, serious eye irritation, and may cause an allergic skin reaction .
Zukünftige Richtungen
Nickel(II) Hydroxide Carbonate has emerged as a novel and promising candidate for water splitting due to its good electrochemical properties and eco-friendly features . It has seen increasing utilization in the field of Material Science, primarily due to its role in the preparation of nickel-containing compounds and catalysts . It is also used as a precursor for the deposition of nickel in Electroless Nickel Plating, a process used widely in the electronics and automotive industry .
Eigenschaften
CAS-Nummer |
12011-78-8 |
|---|---|
Produktname |
NICKEL(II) HYDROXIDE CARBONATE |
Molekularformel |
CH4Ni3O7 |
Molekulargewicht |
304.12 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








